

# In-depth Technical Guide: 3-Methoxy-6-methylpicolinonitrile (CAS 95109-36-7)

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## Compound of Interest

Compound Name: 3-Methoxy-6-methylpicolinonitrile

Cat. No.: B1590255

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Disclaimer: This document summarizes the publicly available information on CAS number 95109-36-7. Extensive searches have not yielded specific data regarding its pharmacological, toxicological, or biological properties. The information presented is based on general knowledge of the picolinonitrile chemical class and data for structurally similar compounds.

## Core Chemical and Physical Properties

**3-Methoxy-6-methylpicolinonitrile** is a substituted pyridine derivative. While specific experimental data for this compound is limited, its basic properties have been identified.

Property	Value	Source
CAS Number	95109-36-7	N/A
IUPAC Name	3-methoxy-6-methylpyridine-2-carbonitrile	N/A
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>
Molecular Weight	148.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>
Appearance	No data available	N/A
Solubility	No data available	N/A
Melting Point	No data available	N/A
Boiling Point	No data available	N/A

## Synthesis and Reactivity

While a specific, detailed synthesis protocol for **3-Methoxy-6-methylpicolinonitrile** is not available in the reviewed literature, the synthesis of picolinonitrile derivatives is a well-established area of organic chemistry. The general synthetic strategies likely involve a multi-step process.

### Hypothetical Synthetic Pathway:

A plausible synthetic route could involve the construction of the substituted pyridine ring, followed by the introduction of the nitrile group. This might be achieved through the following conceptual steps:

- Formation of a substituted pyridine ring: This could be accomplished through various condensation reactions, for example, a Hantzsch-type pyridine synthesis or a variation thereof, using appropriate precursors to install the methyl and methoxy groups at the desired positions.

- Introduction of the nitrile group: The cyano group could be introduced via a Sandmeyer reaction from a corresponding aminopyridine precursor or through nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with a cyanide salt.

Logical Flow of a Hypothetical Synthesis:



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Caption: Hypothetical synthetic workflow for **3-Methoxy-6-methylpicolinonitrile**.

## Potential Pharmacological Relevance

The picolinonitrile scaffold is a common feature in many biologically active compounds, suggesting that **3-Methoxy-6-methylpicolinonitrile** could serve as a valuable intermediate in drug discovery. Pyridine-containing molecules are known to interact with a wide range of biological targets.

A structurally similar compound, 2-methoxy-6-methylpyridine, has been investigated as a potential agent for dissolving cholesterol gallstones. This research highlights a possible, though unconfirmed, therapeutic area for compounds with this substitution pattern.

Potential Signaling Pathway Involvement (Hypothetical):

Given the precedent of 2-methoxy-6-methylpyridine, one could speculate a mechanism related to lipid metabolism or solubilization.



Interaction



Modulation

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Caption: Hypothetical mechanism of action related to gallstone dissolution.

## Experimental Protocols (Based on a Structurally Similar Compound)

As no experimental protocols for **3-Methoxy-6-methylpicolinonitrile** are available, the following methodologies are adapted from a study on 2-methoxy-6-methylpyridine for gallstone dissolution. These are provided for illustrative purposes only and would require significant adaptation and validation for the target compound.

### In Vitro Gallstone Dissolution Assay (Hypothetical)

Objective: To assess the potential of **3-Methoxy-6-methylpicolinonitrile** to dissolve human cholesterol gallstones in vitro.

Materials:

- **3-Methoxy-6-methylpicolinonitrile** (CAS 95109-36-7)
- Human cholesterol gallstones (obtained from a hospital with patient consent)

- Bile salt solution (e.g., sodium cholate, sodium deoxycholate)
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator shaker

#### Procedure:

- Human cholesterol gallstones of similar size and weight are selected.
- Individual gallstones are placed in separate vials.
- A solution of **3-Methoxy-6-methylpicolinonitrile** in a biocompatible solvent or the bile salt solution is prepared at various concentrations.
- The test solutions are added to the vials containing the gallstones. A control group with the solvent/bile salt solution alone is included.
- The vials are incubated at 37°C with gentle agitation.
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), the gallstones are removed, washed with PBS, dried, and weighed.
- The percentage of gallstone dissolution is calculated based on the weight loss.

#### Experimental Workflow:



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Caption: Workflow for an in vitro gallstone dissolution experiment.

## In Vivo Toxicity Study (Hypothetical)

Objective: To evaluate the preliminary safety profile of **3-Methoxy-6-methylpicolinonitrile** in a rodent model.

#### Materials:

- **3-Methoxy-6-methylpicolinonitrile** (CAS 95109-36-7)
- Appropriate vehicle for administration (e.g., corn oil, saline with a solubilizing agent)
- Laboratory animals (e.g., Sprague-Dawley rats)
- Standard laboratory equipment for animal housing, dosing, and observation.

#### Procedure:

- Animals are acclimated to the laboratory conditions.
- Animals are divided into several groups: a control group receiving the vehicle only, and treatment groups receiving different doses of **3-Methoxy-6-methylpicolinonitrile**.
- The compound is administered via a relevant route (e.g., oral gavage).
- Animals are observed daily for clinical signs of toxicity, and body weights are recorded regularly.
- At the end of the study period, blood samples are collected for hematology and clinical chemistry analysis.
- Animals are euthanized, and a gross necropsy is performed. Key organs are collected, weighed, and preserved for histopathological examination.

## Conclusion

**3-Methoxy-6-methylpicolinonitrile** (CAS 95109-36-7) is a chemical compound with a well-defined structure. However, there is a significant lack of publicly available data regarding its biological, pharmacological, and toxicological properties. While its chemical scaffold is of interest to medicinal chemists, its specific applications and mechanisms of action remain to be elucidated through future research. The information provided herein is based on the properties of structurally related compounds and should be considered hypothetical until validated by direct experimental evidence. Researchers interested in this compound are encouraged to perform initial screening and characterization to uncover its potential utility.

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## References

- 1. researchgate.net [researchgate.net]
- 2. nbino.com [nbino.com]
- 3. 3-Methoxy-6-methylpicolinonitrile | 95109-36-7 | Benchchem [benchchem.com]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 95109-36-7|3-Methoxy-6-methylpicolinonitrile|BLD Pharm [bldpharm.com]
- 8. 1780091-22-6|3-Chloro-6-methoxy-5-methylpicolinonitrile|BLD Pharm [bldpharm.com]
- 9. 86869-14-9|2-Cyano-5-hydroxypyridine|BLD Pharm [bldpharm.com]
- 10. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-METHOXY-6-METHYLPICOLINONITRILE,3-methoxy-6-methylpyrazin-2-amine Suppliers & Manufacturers [chemicalregister.com]
- 12. 3-METHOXY-6-METHYLPICOLINONITRILE [sobekbio.com]
- 13. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propanamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AS-80 Industrial Glue Applicator [cardboardboxes4u.com]
- 20. vbs.vet [vbs.vet]
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